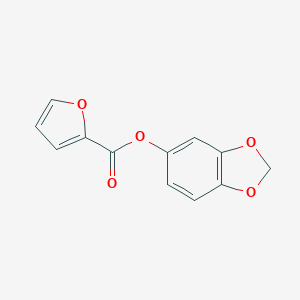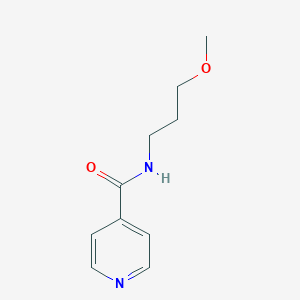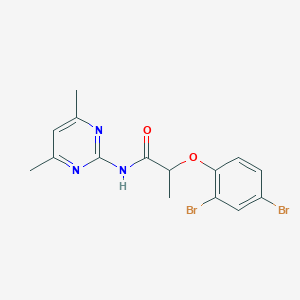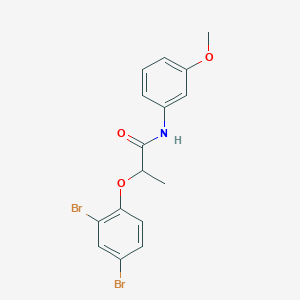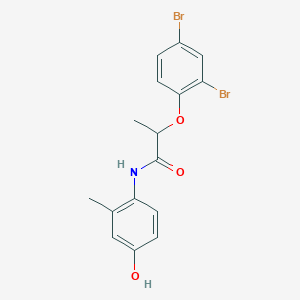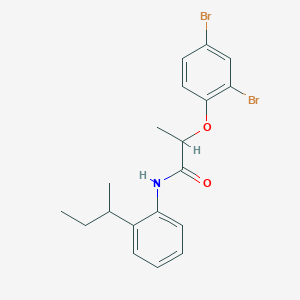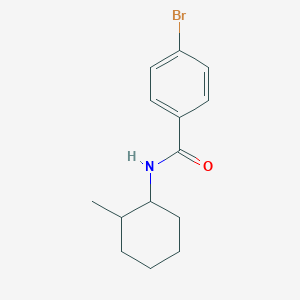
4-bromo-N-(2-methylcyclohexyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-(2-methylcyclohexyl)benzamide, also known as BAMC, is a synthetic compound that belongs to the family of amides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. BAMC is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用机制
The exact mechanism of action of 4-bromo-N-(2-methylcyclohexyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to modulate the activity of voltage-gated ion channels and to interact with the GABAergic system, which plays a key role in the regulation of neuronal activity.
Biochemical and Physiological Effects:
4-bromo-N-(2-methylcyclohexyl)benzamide has been shown to have a range of biochemical and physiological effects in the body. It has been found to reduce the levels of certain inflammatory markers, such as prostaglandins and cytokines, and to increase the levels of endogenous opioids, which are natural pain-relieving compounds. 4-bromo-N-(2-methylcyclohexyl)benzamide has also been shown to modulate the activity of certain neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
实验室实验的优点和局限性
4-bromo-N-(2-methylcyclohexyl)benzamide has several advantages as a research tool, including its potent analgesic and anti-inflammatory properties, its ability to modulate the activity of ion channels and neurotransmitters, and its potential use in the treatment of neurological disorders. However, there are also some limitations to its use in lab experiments, including its low solubility in water, its complex synthesis process, and the need for specialized equipment and skilled personnel.
未来方向
There are several areas of future research that could benefit from the use of 4-bromo-N-(2-methylcyclohexyl)benzamide. One potential direction is the development of new pain-relieving drugs based on the chemical structure of 4-bromo-N-(2-methylcyclohexyl)benzamide. Another potential area of research is the investigation of 4-bromo-N-(2-methylcyclohexyl)benzamide's potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Further studies are also needed to fully understand the mechanism of action of 4-bromo-N-(2-methylcyclohexyl)benzamide and its effects on various biochemical and physiological processes in the body.
合成方法
4-bromo-N-(2-methylcyclohexyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-bromoaniline with 2-methylcyclohexanone in the presence of a catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of 4-bromo-N-(2-methylcyclohexyl)benzamide is a complex process that requires skilled personnel and specialized equipment.
科学研究应用
4-bromo-N-(2-methylcyclohexyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs. 4-bromo-N-(2-methylcyclohexyl)benzamide has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
属性
分子式 |
C14H18BrNO |
|---|---|
分子量 |
296.2 g/mol |
IUPAC 名称 |
4-bromo-N-(2-methylcyclohexyl)benzamide |
InChI |
InChI=1S/C14H18BrNO/c1-10-4-2-3-5-13(10)16-14(17)11-6-8-12(15)9-7-11/h6-10,13H,2-5H2,1H3,(H,16,17) |
InChI 键 |
WTGMYDSRFATLGF-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
规范 SMILES |
CC1CCCCC1NC(=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-methylbenzoate](/img/structure/B290756.png)

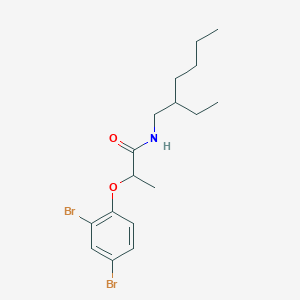

![2-(2,4-dibromophenoxy)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B290762.png)
![4-[(2-Fluorobenzoyl)amino]-3-methylphenyl 2-fluorobenzoate](/img/structure/B290764.png)
